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molecular formula C6H14O3Si B8532025 (Methoxy(dimethyl)silyl)methyl acetate CAS No. 18162-90-8

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No. B8532025
M. Wt: 162.26 g/mol
InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N
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Patent
US08692012B2

Procedure details

A mixture of 20 mL of high boiler solvent as per Table 1, 13.5 g (165 mmol) of sodium acetate (anhydrous) and the Table 1 amount of phase transfer catalyst (amount specified in mol % based on employed amount of silane) was heated to the temperature reported in Table 1 and dried at this temperature under a vacuum of 10 mbar for minutes. The vacuum was subsequently broken with argon, and (chloromethyl)methoxydimethylsilane (20.8 g, 150 mmol) was metered in at this temperature over 30 minutes under agitation. The mixture was further stirred at this temperature until a gas chromatogram (FID detector) or a 1H NMR spectrum indicated more than 99% conversion of the silane; the reaction times required for this are reported in Table 1. The product was subsequently distilled off at 10-90 mbar (head), 50-90° C. (head) and 70-120° C. (pot) through a Widmer column (20 cm) to obtain the Table 1 yields of (acetoxymethyl)methoxydimethylsilane as a colorless liquid having a purity of >99% (GC area %). The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of its chloride and acetate salts (and also of the bromide salt when a bromide was used) remained in the residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
high boiler solvent
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[SiH4].Cl[CH2:8][Si:9]([O:12][CH3:13])([CH3:11])[CH3:10]>>[C:1]([O:4][CH2:8][Si:9]([O:12][CH3:13])([CH3:11])[CH3:10])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC[Si](C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
high boiler solvent
Quantity
20 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred at this temperature until a gas chromatogram (FID detector)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried at this temperature under a vacuum of 10 mbar for minutes
CUSTOM
Type
CUSTOM
Details
the reaction times
DISTILLATION
Type
DISTILLATION
Details
The product was subsequently distilled off at 10-90 mbar (head), 50-90° C. (head) and 70-120° C. (pot) through a Widmer column (20 cm)
CUSTOM
Type
CUSTOM
Details
to obtain the Table 1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC[Si](C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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